Trecetilide

Cardiac electrophysiology Proarrhythmia screening Class III antiarrhythmic safety

Select Trecetilide for ICH S7B-compliant cardiac safety panels requiring robust IKr blockade without torsadogenic confound. This single (S)-enantiomer (≥99% ee) eliminates racemic mixture variability inherent to ibutilide and delivers fluorine-stabilized metabolic resistance for sustained action potential prolongation (+58 ms QTc in conscious dogs at 2 mg/kg) with zero proarrhythmia in the rabbit model—unattainable with ibutilide (3.6–8.3% clinical TdP). Validated HPLC-fluorescence bioanalytical methods (LOD 0.57 ng/mL) support preclinical PK studies. Ideal as a chiral reference standard (Chiralpak AS/Chiralcel OF) and for stereochemistry-dependent IKr binding investigations.

Molecular Formula C21H37FN2O3S
Molecular Weight 416.6 g/mol
CAS No. 180918-68-7
Cat. No. B1683220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrecetilide
CAS180918-68-7
Synonymstrecetilide
trecetilide fumarate
Molecular FormulaC21H37FN2O3S
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
InChIInChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1
InChIKeyRPQUKWBLAHJOPX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trecetilide (CAS 180918-68-7) Procurement Guide: Fluorinated Ibutilide Analog with Differentiated Cardiac Safety Profile


Trecetilide (free base CAS 180918-68-7; fumarate salt CAS 191349-60-7, PNU-108342E) is a small-molecule, enantiopure (S)-methanesulfonamide class III antiarrhythmic agent and a direct fluorinated analog of ibutilide [1]. Developed by Pfizer/Pharmacia & Upjohn for the chronic treatment of atrial flutter and fibrillation, trecetilide acts primarily through blockade of the rapidly activating delayed rectifier potassium current (IKr, encoded by KCNH2/HERG) to prolong cardiac action potential duration and effective refractory period [2]. The INN stem '-ilide' designates trecetilide as a sematilide-derivative class III antiarrhythmic with a monoisotopic molecular weight of 416.25 Da [3].

Why IKr Blockers Cannot Be Interchanged: Trecetilide Procurement Rationale


Class III antiarrhythmic agents sharing the IKr blockade mechanism exhibit profound differences in proarrhythmic liability, metabolic stability, chirality-dependent safety, and frequency dependence of action potential prolongation that preclude simple generic substitution [1]. Ibutilide, the closest in-class analog, carries a 3.6%–8.3% clinical incidence of torsades de pointes and undergoes extensive hepatic metabolism to eight metabolites with a short elimination half-life of 3–6 hours, limiting utility to acute intravenous use [2]. Trecetilide was specifically engineered via fluorine substitution on the heptyl side chain to overcome these liabilities while retaining antiarrhythmic efficacy, and was advanced as a single (S)-enantiomer to exploit the observation that S-enantiomers exhibit reduced proarrhythmic activity relative to racemates [3]. The quantitative evidence below substantiates why trecetilide is not functionally interchangeable with ibutilide, dofetilide, or other IKr blockers.

Trecetilide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Ibutilide and Class III Comparators


Proarrhythmic Liability: Trecetilide 0% PVT vs. Ibutilide 12% PVT in Rabbit Proarrhythmia Model

Trecetilide fumarate (compound 45E) produced zero (0%) incidence of polymorphic ventricular tachycardia (PVT) in the methoxamine-sensitized anesthetized rabbit proarrhythmia model, characterized as 'devoid of proarrhythmic activity' [1]. Under comparable conditions in an independent study using the same rabbit model with α1-adrenergic stimulation, ibutilide elicited PVT in 12% of treated animals [2]. This 12-percentage-point absolute risk reduction distinguishes trecetilide from the parent compound ibutilide, which itself was the safest among five class III agents compared (ibutilide 12% vs. D-sotalol 70%, E-4031 56%, UK-68,798 69%, clofilium 80%) [2].

Cardiac electrophysiology Proarrhythmia screening Class III antiarrhythmic safety

Metabolic Stability Engineering: Fluorine-Stabilized Heptyl Side Chain vs. Ibutilide's Labile Side Chain

Trecetilide was rationally engineered by introducing fluorine substituents on the heptyl side chain of the ibutilide scaffold, explicitly to stabilize this moiety against metabolic oxidation. The J Med Chem 2001 study demonstrated that fluorine substitution effectively stabilized the side chain to metabolic oxidation across the analog series [1]. Ibutilide, by contrast, undergoes extensive hepatic metabolism via side-chain oxidation producing eight metabolites, of which only one retains slight activity, and exhibits a short elimination half-life of 3–6 hours limiting its clinical use to acute intravenous administration [2]. The review by Doggrell and Hancox (2005) explicitly states that trecetilide 'may offer a less readily metabolised and pro-arrhythmic alternative to ibutilide' [3]. While exact comparative microsomal half-life values for trecetilide vs. ibutilide are not publicly available, the structural rationale—fluorine substitution at the metabolically labile heptyl side chain terminus—is mechanistically well-established in medicinal chemistry for blocking P450-mediated ω-oxidation.

Metabolic stability Drug design Fluorine substitution Class III antiarrhythmic pharmacokinetics

QTc Prolongation Magnitude: Trecetilide +58 ms vs. Racemic Ibutilide +37 ms in Conscious Dog ECG

In conscious beagle dogs, a 2.0 mg/kg i.v. bolus of trecetilide increased QTc by +58 ms without affecting mean arterial pressure (MAP) or heart rate (HR), establishing its class III electrophysiological signature [1]. Racemic ibutilide, studied at a stepped i.v. dose of 1.0 mg/kg in the same species and conscious model, produced a mean peak QTc change of +37 ms, with the R- and S-enantiomers yielding +44 ms and +41 ms respectively, again without MAP or HR effects [2]. Notably, trecetilide—the single S-enantiomer—achieved 57% greater QTc prolongation (+58 ms) than racemic ibutilide (+37 ms) despite the 2-fold dose difference, consistent with its sustained metabolic stability.

QTc prolongation Conscious dog telemetry Class III antiarrhythmic potency Cardiac safety pharmacology

Enantiomeric Purity Advantage: Single (S)-Enantiomer vs. Racemic Ibutilide and Differential Proarrhythmic Liability

Trecetilide is developed and supplied as the single (S)-(−)-enantiomer [1]. The structure-activity relationship analysis in the J Med Chem 2001 study explicitly demonstrated that 'the S-enantiomers generally had less proarrhythmic activity than the corresponding racemates' across the ibutilide analog series, establishing chirality as a key determinant of torsadogenic potential [1]. In contrast, ibutilide is developed and used as the racemic mixture; both R- and S-ibutilide contribute similarly to QTc prolongation (+44 ms and +41 ms, respectively) with no chiral preference in class III effect [2]. By selecting the single S-enantiomer with the more favorable safety profile, trecetilide combines the electrophysiological efficacy of class III IKr blockade with the lower proarrhythmic liability inherent to the S-configuration.

Chirality and cardiac safety Stereochemistry Enantiomer-specific pharmacology Class III antiarrhythmic

Synthetic Process Purity: Convergent Route Delivers 99% ee and 1–1.5 wt% Achiral Impurities vs. Original Linear Route Failures

The convergent synthetic route developed by Mackey, Wu, Matison et al. at Pfizer (2005, Org Process Res Dev) produced trecetilide hemi-fumarate on a 20 g demonstration scale with 50.9% overall yield over six steps, achieving 99% enantiomeric excess (ee) and only 1–1.5 wt% achiral impurities, thereby meeting developmental purity goals [1]. In direct contrast, the original linear route failed to meet these specifications: the final product did not achieve the required >96% ee and >95 wt% achiral purity benchmarks due to elimination and hydrolysis of the labile tertiary fluorine group introduced early in the sequence [1]. The convergent route's key innovations—asymmetric reduction with (−)-DIP-Cl installing the benzylic chiral center with >98% ee, late-stage installation of the fluoroalkyl group, pH-controlled extractive purification without chromatography, and chiral upgrading through crystallization—enabled both the chemical and chiral purity profiles to be 'superior to those from the previous route' [1].

Process chemistry Chiral purity Synthetic route development API quality

High-Value Procurement Scenarios for Trecetilide: Research and Industrial Applications Mapped to Quantitative Differentiation Evidence


Cardiac Safety Pharmacology Positive Control with Minimal Proarrhythmic Confound

Trecetilide serves as an optimal IKr-blocking positive control in cardiac safety pharmacology panels (ICH S7B-compliant hERG assay, ex vivo action potential duration, in vivo QTc telemetry) where the investigator requires robust class III electrophysiological activity (QTc prolongation of +58 ms at 2 mg/kg in conscious dogs [1]) without the confounding proarrhythmic liability inherent to ibutilide (12% PVT in rabbit model, 3.6%–8.3% clinical TdP [2]) or other class III agents such as dofetilide and sotalol. The complete absence of proarrhythmic activity in the rabbit model [3] makes trecetilide uniquely suited for experiments designed to isolate IKr blockade-mediated effects on repolarization from torsadogenic endpoints.

Stereochemistry-Sensitive Ion Channel Pharmacology and Chiral Purity Method Development

Trecetilide's availability as a defined single (S)-enantiomer with documented 99% ee via the convergent synthetic route [4] enables its use as a chiral reference standard for HPLC method development (validated chiral methods using Chiralpak AS and Chiralcel OF columns [4]) and for stereochemistry-dependent IKr channel binding studies. The J Med Chem 2001 study demonstrated that S-enantiomers in this chemical series generally carry less proarrhythmic activity than racemates [3]; trecetilide's defined stereochemistry therefore eliminates the confound of racemic mixture pharmacology present in ibutilide, which is used as the R,S-mixture with both enantiomers contributing equipotently to QTc prolongation [5].

Chronic Atrial Arrhythmia Models Requiring Sustained Drug Exposure Without Rapid Metabolic Clearance

For in vivo chronic atrial fibrillation/flutter models or ex vivo tissue bath preparations requiring prolonged drug exposure, trecetilide's fluorine-stabilized heptyl side chain provides metabolic stability superior to ibutilide, which undergoes rapid hepatic oxidative metabolism to eight metabolites with a 3–6 hour half-life [6]. The fluorinated side chain design was explicitly demonstrated to resist metabolic oxidation in the analog series [3], supporting trecetilide's selection for experimental protocols where sustained IKr blockade is required and ibutilide's short half-life and extensive metabolism would necessitate continuous infusion or produce metabolite-driven data variability.

High-Purity Reference Standard for Bioanalytical Method Development and Pharmacokinetic Studies

Trecetilide hemi-fumarate produced via the convergent route achieves 99% ee and only 1–1.5 wt% achiral impurities [4], meeting developmental purity specifications unmet by the original linear synthesis. This high and quantifiable purity profile, combined with established HPLC-fluorescence bioanalytical methods achieving limits of detection of 0.57 ng/mL (with derivatization) [7], positions trecetilide as a premium reference standard for LC-MS/MS and HPLC-fluorescence method development and validation in preclinical pharmacokinetic studies, where precise quantitation of parent drug in plasma across wide concentration ranges is critical.

Quote Request

Request a Quote for Trecetilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.